molecular formula C5H4N6O2 B5985567 6-hydroxy-2-(1H-tetrazol-5-yl)-3(2H)-pyridazinone

6-hydroxy-2-(1H-tetrazol-5-yl)-3(2H)-pyridazinone

Cat. No.: B5985567
M. Wt: 180.12 g/mol
InChI Key: UGLVEZXOKSKROV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-hydroxy-2-(1H-tetrazol-5-yl)-3(2H)-pyridazinone is a chemical compound that has been of great interest to scientists due to its potential applications in various fields of research. This compound has been synthesized using different methods, and its mechanism of action has been studied extensively.

Mechanism of Action

The mechanism of action of 6-hydroxy-2-(1H-tetrazol-5-yl)-3(2H)-pyridazinone is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes, including DNA topoisomerase II, which is involved in DNA replication and repair. This inhibition can lead to the accumulation of DNA damage, ultimately resulting in cell death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of various microorganisms, including bacteria and fungi. It has also been shown to have antiviral activity against certain viruses, including herpes simplex virus and respiratory syncytial virus. In addition, this compound has been shown to have anticancer activity against various cancer cell lines, including breast cancer and lung cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-hydroxy-2-(1H-tetrazol-5-yl)-3(2H)-pyridazinone in lab experiments is its broad range of potential applications. This compound has been shown to have antimicrobial, antiviral, and anticancer properties, making it a versatile tool for researchers. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with.

Future Directions

There are several future directions for research on 6-hydroxy-2-(1H-tetrazol-5-yl)-3(2H)-pyridazinone. One area of interest is the development of new drugs based on this compound. Researchers are also interested in studying the mechanism of action of this compound in more detail, in order to better understand its potential applications. In addition, there is interest in exploring the use of this compound in combination with other drugs, in order to enhance its therapeutic effects. Finally, researchers are interested in developing new synthesis methods for this compound, in order to improve its solubility and ease of use in lab experiments.

Synthesis Methods

6-hydroxy-2-(1H-tetrazol-5-yl)-3(2H)-pyridazinone can be synthesized using different methods. One of the most common methods involves the reaction of 5-aminotetrazole with 2-hydroxypyridine-3-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then hydrolyzed to obtain this compound.

Scientific Research Applications

6-hydroxy-2-(1H-tetrazol-5-yl)-3(2H)-pyridazinone has been used in various scientific research applications. One of the most significant applications is in the field of medicinal chemistry, where it has been studied for its potential as a drug candidate. This compound has been shown to have antimicrobial, antiviral, and anticancer properties, making it a promising candidate for the development of new drugs.

Properties

IUPAC Name

2-(2H-tetrazol-5-yl)-1H-pyridazine-3,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N6O2/c12-3-1-2-4(13)11(8-3)5-6-9-10-7-5/h1-2H,(H,8,12)(H,6,7,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGLVEZXOKSKROV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(NC1=O)C2=NNN=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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